

Nvs-cecr2-1: A Technical Guide to its Target Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of **Nvs-cecr2-1**, a potent and selective inhibitor of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of this chemical probe.

Introduction

Nvs-cecr2-1 is a small molecule inhibitor targeting the bromodomain of CECR2, a non-BET (Bromodomain and Extra-Terminal domain) family member.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3][4] CECR2 is involved in chromatin remodeling, DNA damage response, and has been identified as a key regulator in neurulation and cancer metastasis through its interaction with the NF-κB signaling pathway.[5][6][7] Nvs-cecr2-1 serves as a critical tool for elucidating the biological functions of CECR2 and exploring its potential as a therapeutic target.

Quantitative Target Selectivity Profile

Nvs-cecr2-1 exhibits high affinity for the CECR2 bromodomain and remarkable selectivity over other bromodomains. The following tables summarize the available quantitative data on its binding affinity and selectivity.



Table 1: On-Target Binding Affinity of Nvs-cecr2-1 for CECR2

Parameter	Value	Assay Method	Reference
IC50	47 nM	AlphaScreen	[2][5][8][9]
KD	80 nM	Isothermal Titration Calorimetry (ITC)	[2][5][8][9]

Table 2: Selectivity Profile of Nvs-cecr2-1

While **Nvs-cecr2-1** has been screened against a panel of 48 bromodomains and demonstrated high selectivity, comprehensive quantitative data (IC50 or KD values) for the entire panel are not publicly available.[8][10] The available information indicates no significant cross-reactivity. [8][11] Thermal shift assays have shown only weak interactions with BRD4 and BRD7, which were not confirmed by AlphaScreen assays.[8]

Off-Target	Interaction	Assay Method	Reference
Broad panel of 48 bromodomains	No cross-reactivity reported	Not specified	[8][10]
BRD4	Weak thermal shift (1.73 °C), no strong interaction in AlphaScreen	Differential Scanning Fluorimetry (DSF), AlphaScreen	[8]
BRD7	Weak thermal shift (1.21 °C), no strong interaction in AlphaScreen	Differential Scanning Fluorimetry (DSF), AlphaScreen	[8]
Kinases, Proteases, Receptors	No significant inhibition	Not specified	[8][11]

Experimental Protocols



Detailed methodologies for the key experiments used to characterize the selectivity profile of **Nvs-cecr2-1** are provided below. These are generalized protocols based on standard practices for these assays.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay measures the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated, acetylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through the binding of a GST-tagged bromodomain to the donor bead and a biotinylated histone peptide to the streptavidin-coated acceptor bead. Laser excitation of the donor bead generates singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. A competing compound will disrupt this interaction, leading to a decrease in the light signal.

Protocol:

- Reagent Preparation:
 - Prepare a 3x assay buffer.
 - Dilute the GST-tagged CECR2 bromodomain and the biotinylated acetylated histone H4
 peptide in the assay buffer to their optimal concentrations (determined through titration
 experiments).
 - Prepare a serial dilution of Nvs-cecr2-1 in DMSO and then dilute in assay buffer.
- Assay Plate Setup (384-well format):
 - Add the test compound (Nvs-cecr2-1) or DMSO (vehicle control) to the wells.
 - Add the diluted CECR2 bromodomain to all wells.
 - Add the diluted biotinylated histone peptide to all wells.
 - Incubate the plate at room temperature for 30 minutes with gentle shaking.



· Bead Addition:

- Dilute the Glutathione (GSH) acceptor beads in a detection buffer and add to all wells.
- Incubate at room temperature for 30-60 minutes in the dark.
- Dilute the Streptavidin donor beads in the detection buffer and add to all wells under subdued light.

Signal Detection:

- Incubate the plate at room temperature for 30-60 minutes in the dark.
- Read the plate on an AlphaScreen-capable microplate reader.
- Data Analysis:
 - Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Principle: A solution of the ligand (**Nvs-cecr2-1**) is titrated into a solution of the macromolecule (CECR2 bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured after each injection.

Protocol:

- Sample Preparation:
 - Express and purify the CECR2 bromodomain.
 - Prepare a concentrated solution of Nvs-cecr2-1.



 Dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and compound solutions.

ITC Experiment Setup:

- Thoroughly clean the sample cell and the injection syringe.
- Load the CECR2 bromodomain solution into the sample cell (typically 10-20 μM).
- Load the Nvs-cecr2-1 solution into the injection syringe (typically 100-200 μM).
- Equilibrate the system to the desired temperature (e.g., 25°C).

Titration:

- Perform an initial small injection to account for artifacts, which is discarded during analysis.
- \circ Perform a series of injections (e.g., 20-30 injections of 1-2 μ L each) with sufficient spacing to allow the signal to return to baseline.

Data Analysis:

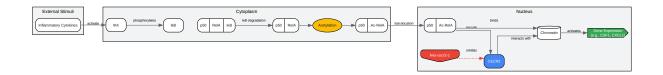
- Integrate the heat signal for each injection peak.
- Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
- \circ Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH .

Signaling Pathways and Experimental Workflows CECR2 in the NF-kB Signaling Pathway

CECR2 plays a critical role in the activation of the NF-kB signaling pathway. It acts as an epigenetic reader that recognizes and binds to the acetylated RelA subunit of the NF-kB complex.[1] This interaction is crucial for enhancing the transcriptional activity of NF-kB, leading to the expression of pro-inflammatory and pro-metastatic genes.[1][6] Inhibition of the CECR2



bromodomain by **Nvs-cecr2-1** can disrupt this interaction and suppress NF-κB-mediated gene expression.[6]



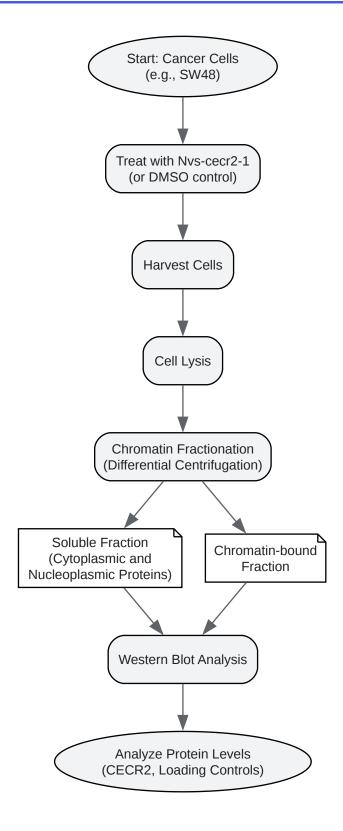
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Caption: CECR2-mediated activation of the NF-kB signaling pathway.

Experimental Workflow for Target Engagement

To confirm that **Nvs-cecr2-1** engages its target within a cellular context, a chromatin fractionation assay can be performed. This experiment demonstrates the displacement of CECR2 from chromatin upon treatment with the inhibitor.





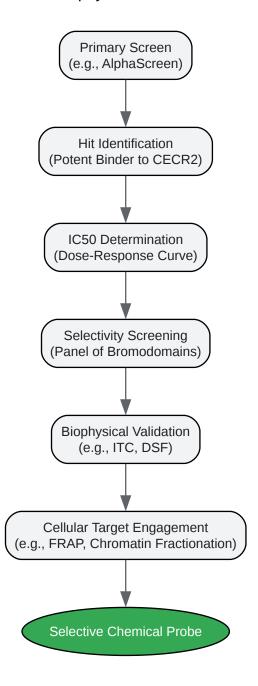
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Caption: Workflow for Chromatin Fractionation Assay.



Logical Relationship of Selectivity Determination

The determination of **Nvs-cecr2-1**'s selectivity profile follows a logical progression from initial high-throughput screening to detailed biophysical characterization.



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Caption: Logical workflow for determining inhibitor selectivity.



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